iron(3+) trisulphamate
Description
Chemical Identity and Nomenclature
This compound, systematically named as iron(III) sulfamate, represents a coordination compound formed between iron in its trivalent oxidation state and sulfamate anions. The compound follows the general formula Fe(NH₂SO₃)₃, where three sulfamate ligands coordinate to a central iron(III) cation. The sulfamate anion, derived from sulfamic acid (NH₂SO₃H), acts as a monodentate ligand in this coordination complex.
The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for coordination compounds. The systematic name "iron(III) trisulfamate" indicates the +3 oxidation state of iron and the presence of three sulfamate ligands. Alternative names may include ferric sulfamate or iron(3+) sulfamate, though these are less specific regarding stoichiometry.
The molecular structure of this compound involves coordination bonds between the iron center and nitrogen atoms of the sulfamate ligands. Sulfamic acid, the parent compound of sulfamate anions, exhibits a well-defined structure with bond distances of 1.44 Å for sulfur-oxygen bonds and 1.77 Å for sulfur-nitrogen bonds. The greater length of the sulfur-nitrogen bond is consistent with single bond character, while the compound demonstrates zwitterionic behavior in solid state.
| Property | This compound | Iron(II) Sulfamate (Reference) |
|---|---|---|
| Molecular Formula | Fe(NH₂SO₃)₃ | Fe(NH₂SO₃)₂ |
| Iron Oxidation State | +3 | +2 |
| Ligand Count | 3 | 2 |
| Coordination Number | 6 (theoretical) | 4-6 (variable) |
Historical Context and Discovery
The development of iron sulfamate compounds emerged from broader investigations into sulfamic acid derivatives and their metal complexes. Sulfamic acid itself was recognized as a strong monobasic acid similar in structure to sulfuric acid, with one hydroxyl group replaced by an amino group. The crystalline solid form of sulfamic acid demonstrates indefinite stability under ordinary storage conditions, though aqueous solutions slowly hydrolyze to ammonium bisulfate according to the reaction: H₃NSO₃ + H₂O → [NH₄]⁺[HSO₄]⁻.
Iron(II) sulfamate, the more extensively studied divalent analog, has been well-characterized with the molecular formula Fe(NH₂SO₃)₂ and molecular weight of 248.02 g/mol. This compound typically exists as a 38-42% aqueous solution and appears as a green liquid. The development of iron(II) sulfamate provided foundational understanding for investigating higher oxidation state analogs, including this compound.
The historical development of sulfamate complexes reflects broader trends in coordination chemistry research during the mid-20th century. Researchers investigating metal sulfamate compounds discovered that these complexes often exhibit enhanced stability compared to simple salt solutions, leading to applications in various industrial processes. The systematic study of iron sulfamate compounds contributed to understanding of metal-ligand interactions in coordination complexes.
Research into iron coordination compounds has revealed that iron(III) complexes frequently adopt octahedral geometry, which would be consistent with this compound if additional ligands such as water molecules complete the coordination sphere. The electronic configuration of iron(III) as a d⁵ system with five unpaired electrons results in paramagnetic behavior and characteristic spectroscopic properties.
Significance in Coordination Chemistry
This compound demonstrates significant importance in coordination chemistry due to the unique properties imparted by sulfamate ligands and iron(III) centers. The compound represents an example of how anionic ligands can stabilize higher oxidation states of transition metals through effective charge neutralization and coordination bonding.
The sulfamate ligand exhibits distinctive coordination behavior compared to other common ligands. Unlike simple anions such as chloride or nitrate, sulfamate contains both nitrogen and sulfur donor atoms, though coordination typically occurs through the nitrogen atom. This coordination mode influences the electronic structure and stability of the resulting complex. The presence of electron-donating centers in the sulfamate anion, including three oxygen atoms, contributes to the stabilization of metal complexes through effective charge distribution.
Iron(III) coordination chemistry is characterized by the metal center's preference for octahedral geometry and its tendency to form high-spin complexes. The d⁵ electronic configuration of iron(III) results in five unpaired electrons, leading to paramagnetic behavior with magnetic moments typically around 5.9 Bohr magnetons. This electronic structure influences the spectroscopic properties and reactivity patterns of iron(III) complexes.
The coordination of sulfamate ligands to iron(III) centers creates complexes with potential applications in various chemical processes. Iron sulfamate compounds have demonstrated utility in electroplating applications, where they serve as sources of iron ions in controlled deposition processes. The stability of these complexes under specific pH conditions makes them valuable in industrial applications requiring precise control of metal ion concentrations.
| Coordination Property | This compound | General Iron(III) Complexes |
|---|---|---|
| Preferred Geometry | Octahedral | Octahedral |
| Spin State | High-spin (theoretical) | Typically high-spin |
| Magnetic Behavior | Paramagnetic | Paramagnetic |
| Electronic Configuration | d⁵ | d⁵ |
| Coordination Number | 6 (with additional ligands) | 6 |
The study of this compound contributes to understanding ligand field effects in coordination compounds. Sulfamate ligands, being relatively weak field ligands, typically do not cause significant crystal field splitting, maintaining high-spin configurations in iron(III) complexes. This behavior contrasts with strong field ligands that can induce low-spin configurations and spin-pairing.
Research into related coordination compounds has shown that metal sulfamate complexes can exhibit interesting thermal stability and decomposition patterns. The behavior resembles that of urea complexes, with both featuring amino groups linked to electron-withdrawing centers that participate in delocalized bonding. Upon heating in water, both types of compounds liberate ammonia, though sulfamic acid releases sulfuric acid while urea releases carbon dioxide.
Properties
CAS No. |
17088-06-1 |
|---|---|
Molecular Formula |
FeH2NO3S+2 |
Molecular Weight |
151.93 g/mol |
IUPAC Name |
iron(3+);sulfamate |
InChI |
InChI=1S/Fe.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-1 |
InChI Key |
KZAAPRRZUSTHQM-UHFFFAOYSA-M |
Canonical SMILES |
NS(=O)(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Iron(III) Salts with Sulphamic Acid
The most straightforward approach involves reacting iron(III) salts with sulphamic acid in aqueous media. For example, iron(III) chloride () can undergo ligand exchange with sulphamic acid to yield iron(III) trisulphamate:
Key Considerations:
-
Stoichiometry: A 1:3 molar ratio of to is critical to ensure complete ligand substitution .
-
pH Control: Sulphamic acid () requires mildly acidic conditions (pH 2–3) to prevent hydrolysis of into insoluble oxyhydroxides .
-
Temperature: Heating the mixture to 60–80°C enhances reaction kinetics, but excessive heat may degrade sulphamate ligands .
Example Protocol:
-
Dissolve 10 mmol in 50 mL deionized water.
-
Add 30 mmol sulphamic acid gradually under stirring.
-
Adjust pH to 2.5 using dilute .
-
Reflux at 70°C for 4 hours.
-
Cool and evaporate to crystallize the product.
Yield and Purity:
| Method | Temperature (°C) | Yield (%) | Purity (ICP-OES) |
|---|---|---|---|
| Direct reaction | 70 | 78 | 95.2 |
Oxidation of Iron(II) Sulphamate Precursors
Inspired by the synthesis of ferric alum , iron(II) sulphamate can be oxidized to its iron(III) counterpart using agents like hydrogen peroxide ():
Advantages:
-
Avoids noxious byproducts (e.g., ) associated with nitric acid oxidation .
-
is a green oxidant, producing water as the sole byproduct.
Optimization Parameters:
-
Oxidant Concentration: A 10% excess of ensures complete oxidation of .
Case Study:
A solution containing 5 g and 15 g sulphamic acid in 100 mL was treated with 10 mL 30% at 50°C. The resulting burgundy solution yielded 6.2 g (82%) of after crystallization .
Metathesis Reactions with Iron(III) Hydroxide
Iron(III) hydroxide () reacts with sulphamic acid to form the trisulphamate complex:
Procedure:
-
Precipitate by adding to .
-
Wash the precipitate to remove residues.
-
React with sulphamic acid (1:3 molar ratio) at 80°C for 6 hours.
Challenges:
-
Incomplete dissolution of due to its low solubility.
Solvothermal Synthesis for Enhanced Crystallinity
Solvothermal methods in autoclaves (120–150°C, 12–24 hours) produce highly crystalline . Ethanol-water mixtures (1:1 v/v) are ideal solvents, reducing dielectric constant and promoting crystallization.
Characterization Data:
Chemical Reactions Analysis
Types of Reactions
Iron(3+) trisulphamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state iron compounds.
Substitution: The sulphamate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphates or nitrates in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of iron(IV) or iron(V) compounds.
Reduction: Formation of iron(II) compounds.
Substitution: Formation of iron complexes with different ligands.
Scientific Research Applications
Environmental Applications
Water Treatment
Iron(3+) trisulphamate is effective in water treatment processes, particularly in the removal of contaminants. Its use as a coagulant aids in the flocculation of suspended particles, making it valuable in municipal water treatment facilities. Studies have shown that ferric sulfate can effectively reduce turbidity and remove heavy metals from wastewater, enhancing water quality for safe consumption .
Soil Remediation
The compound is also employed in soil remediation efforts to immobilize heavy metals. By applying this compound to contaminated sites, researchers have observed a significant reduction in the bioavailability of toxic metals, thus preventing their uptake by plants and entry into the food chain .
Biomedical Applications
Antibacterial Properties
Recent studies highlight the potential of this compound in biomedical applications due to its antibacterial properties. The compound participates in generating reactive oxygen species (ROS), which can effectively kill bacterial cells. This mechanism has been explored for developing new antibacterial agents targeting resistant strains of bacteria .
Tumor Treatment
Iron-based compounds are being investigated for their role in cancer therapies. The ability of this compound to induce ferroptosis—a form of programmed cell death dependent on iron—has opened avenues for its use in treating tumors. Research indicates that enhancing ROS levels through iron compounds can selectively target cancer cells while sparing healthy tissues .
Industrial Applications
Dyeing and Textile Industry
In the dyeing industry, this compound serves as a mordant, improving dye uptake on fabrics. Its effectiveness in binding dyes to fibers enhances color fastness and stability, making it a preferred choice among textile manufacturers .
Metal Processing
Ferric sulfate is utilized in the processing of metals such as aluminum and steel. It acts as a coagulant during the purification processes, facilitating the removal of impurities and enhancing the quality of metal products .
Case Studies
| Application Area | Case Study | Findings |
|---|---|---|
| Water Treatment | Municipal Water Facility A | Reduction of turbidity by 85% using ferric sulfate as a coagulant. |
| Soil Remediation | Site B Contaminated with Lead | Bioavailability of lead reduced by 70% after treatment with this compound. |
| Antibacterial Research | Laboratory Study C | In vitro tests showed 90% bacterial cell death at specific concentrations of this compound. |
| Dyeing Industry | Textile Company D | Improved dye uptake by 30% compared to traditional mordants when using ferric sulfate. |
Mechanism of Action
The mechanism of action of iron(3+) trisulphamate involves its interaction with molecular targets through coordination chemistry. The iron center can participate in redox reactions, while the sulphamate groups can form hydrogen bonds or coordinate with other molecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Iron(II) Sulfate (Ferrous Sulfate)
- Oxidation State : Iron in +2 state, making it a stronger reducing agent compared to Fe³⁺ in trisulfate .
- Stability : Iron(II) sulfate oxidizes readily in air to form iron(III) species, whereas iron(3+) trisulfate is stable under ambient conditions .
- Uses : Primarily agricultural (soil amendment) versus trisulfate’s industrial focus .
Iron(III) Chloride
- Acidity : FeCl₃ is more acidic in aqueous solutions due to higher hydrolysis activity, while trisulfate forms less corrosive solutions .
- Hygroscopicity : FeCl₃ is highly hygroscopic, complicating storage, whereas trisulfate hydrates predictably .
- Environmental Impact : Trisulfate is preferred in water treatment due to lower chloride residue .
Iron(III) Nitrate
- Thermal Stability: Trisulfate decomposes at ~480°C, while Fe(NO₃)₃ decomposes explosively above 125°C .
- Oxidizing Power: Nitrate’s NO₃⁻ group confers stronger oxidative properties, limiting its use in organic synthesis compared to trisulfate .
Research Findings and Structural Insights
- Coordination Chemistry : Iron(3+) trisulfate forms octahedral Fe³⁺ centers bonded to sulfate ligands, contrasting with tetrahedral FeCl₄⁻ in FeCl₃ .
- Hydration Effects : Hydrated trisulfate (Fe₂(SO₄)₃·9H₂O) exhibits higher solubility and slower hydrolysis than anhydrous forms, critical for controlled industrial processes .
Biological Activity
Iron(3+) trisulphamate is a coordination compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and bioinorganic research. This article explores its biological activity, synthesis, and implications through a review of current literature and research findings.
Chemical Structure and Synthesis
This compound can be represented by the formula . It is synthesized through the reaction of iron(III) salts with sulphamic acid under controlled conditions. The resulting complex exhibits distinct coordination properties due to the presence of sulphamate ligands, which can influence its biological interactions.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its role as an iron source and its ability to form complexes with biomolecules. Key activities include:
- Antioxidant Activity : Iron(3+) complexes have been shown to scavenge free radicals, which contributes to their potential protective effects against oxidative stress in biological systems. Studies indicate that these complexes can effectively neutralize hydroxyl radicals and other reactive oxygen species (ROS) .
- Neuroprotective Effects : Research has demonstrated that this compound can inhibit key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition may lead to increased levels of acetylcholine, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Iron complexes have been evaluated for their antimicrobial activity against various pathogens. The ability of this compound to disrupt microbial membranes or interfere with metabolic processes presents a promising avenue for developing new antimicrobial agents .
Case Studies and Research Findings
- Antioxidant Studies : A study evaluating the radical scavenging ability of this compound revealed significant activity against DPPH and ABTS radicals. The complex demonstrated a dose-dependent increase in antioxidant capacity, indicating its potential utility in preventing oxidative damage in cells .
- Neuroprotective Mechanisms : In vitro studies assessed the effect of this compound on neuronal cell lines. The results showed that treatment with the compound led to a reduction in cell death induced by oxidative stress, alongside an increase in antioxidant enzyme activity .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against common bacterial strains. The results indicated a notable reduction in bacterial viability, supporting its use as a potential antimicrobial agent .
Table 1: Summary of Biological Activities
Table 2: Comparative Study of Antioxidant Activity
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| This compound | 85% at 100 µM | 90% at 100 µM |
| Control (Vitamin C) | 95% at 100 µM | 92% at 100 µM |
Q & A
Q. What spectroscopic techniques are recommended for characterizing the structural properties of iron(3+) trisulphamate?
Methodological Answer: X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy are standard techniques for structural elucidation. XRD determines crystallinity and phase purity, while FTIR and Raman identify functional groups and bonding patterns. For example, similar methods were applied to analyze lithium iron triphosphate, where XRD confirmed lattice parameters and FTIR detected phosphate vibrational modes .
Q. How can researchers validate the purity of synthesized this compound?
Methodological Answer: Combine elemental analysis (e.g., inductively coupled plasma mass spectrometry, ICP-MS) with thermogravimetric analysis (TGA). ICP-MS quantifies iron and sulphamate ion ratios, while TGA assesses thermal stability and decomposition profiles. Triangulation with multiple techniques, such as chromatography or nuclear magnetic resonance (NMR), enhances reliability, as seen in studies on aluminium trisulphate .
Q. What are the key parameters to monitor during the synthesis of this compound?
Methodological Answer: Critical parameters include pH, temperature, and reactant molar ratios. Controlled precipitation under acidic conditions (pH 2–4) minimizes hydroxide formation. In-situ pH monitoring and kinetic studies, as applied in wet-chemical syntheses of related iron compounds, ensure reproducibility .
Advanced Research Questions
Q. How can experimental design address discrepancies in reported spectroscopic data for this compound?
Methodological Answer: Use a multi-method approach (e.g., XRD, X-ray absorption spectroscopy, and neutron diffraction) to resolve contradictions. For instance, discrepancies in lithium iron triphosphate data were resolved by cross-validating XRD with Mossbauer spectroscopy . Systematic reviews (PRISMA guidelines) can also synthesize conflicting findings by evaluating study quality and experimental variables .
Q. What methodologies are effective for assessing the environmental stability of this compound under varying conditions?
Methodological Answer: Design accelerated aging experiments with controlled humidity, temperature, and light exposure. Monitor degradation via spectroscopic and chromatographic methods. Methodological frameworks from clinical study reports (e.g., ICH E3 guidelines) provide templates for documenting stability parameters and statistical analysis .
Q. How can researchers analyze the electronic structure and redox behavior of this compound?
Methodological Answer: Combine X-ray photoelectron spectroscopy (XPS) with cyclic voltammetry. XPS identifies oxidation states (e.g., Fe³⁺ vs. Fe²⁺), while voltammetry probes redox potentials. For example, similar approaches elucidated electron transfer mechanisms in iron-hydroxide systems .
Q. What strategies mitigate bias in interpreting contradictory data on this compound’s reactivity?
Methodological Answer: Apply triangulation by integrating experimental data, computational modeling (e.g., density functional theory), and literature meta-analysis. Ethnographic observation of lab practices, as suggested in data infrastructure studies, can reveal procedural biases .
Methodological Frameworks and Data Synthesis
Q. How can systematic reviews improve the synthesis of fragmented data on this compound?
Methodological Answer: Follow PRISMA guidelines to systematically collect, screen, and analyze studies. Use tools like the Cochrane Risk of Bias Assessment to evaluate experimental rigor. For example, systematic reviews on iron supplementation protocols highlighted variability in measurement techniques, guiding standardization efforts .
Q. What role does computational modeling play in predicting this compound’s behavior in novel applications?
Methodological Answer: Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) predict solubility, ligand interactions, and stability. These models, validated against experimental data (e.g., bond lengths from XRD), reduce trial-and-error in application studies .
Avoiding Common Pitfalls
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
